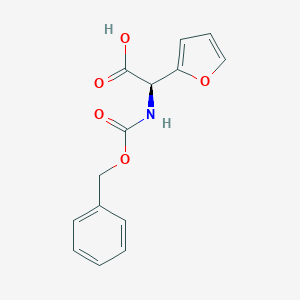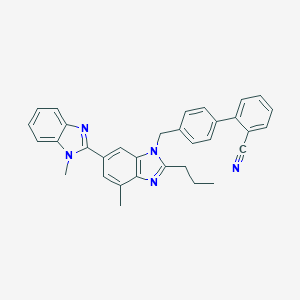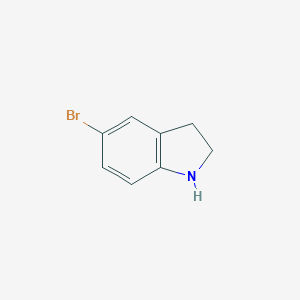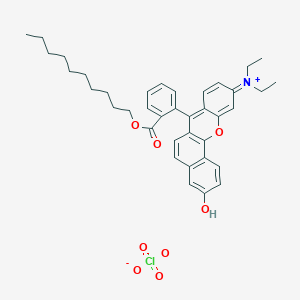
Chromoionophore XIII
Overview
Description
Chromoionophore XIII, also known as SNARF-DE, is a pH sensor that enables excitation with red light . It is lipophilic and water-insoluble, and it prevents lactonization of the dye in an apolar environment .
Molecular Structure Analysis
The molecular weight of Chromoionophore XIII is 678.21, and its formula is C38H44ClNO8 . It has a complex structure that enables it to function as a pH sensor .
Scientific Research Applications
Chromoionophore XIII: A Comprehensive Analysis of Scientific Research Applications
Chromoionophore XIII, also known as SNARF-DE, is a chemical compound with several unique applications in scientific research. Below are detailed sections focusing on different applications:
Ion-Selective Optical Sensing: Chromoionophore XIII is used in ion-selective optical sensing, an important branch of analytical and bioanalytical chemistry. These sensors are pH-dependent and usually operated in a passive mode, making them suitable for detecting specific ions in various environments .
pH Sensing: Functioning as a pH sensor, Chromoionophore XIII is excitable with red light. Its properties impart lipophilicity and prevent the lactonization of the dye in apolar environments, ensuring the molecule’s water insolubility .
Upconverting Nanomaterials: The compound is utilized in designing upconverting nanomaterials that exhibit unique properties such as emission at visible and NIR wavelengths when excited with NIR laser sources. These materials have high photostability and no blinking, which are desirable features for various sensors and labels .
Ion-Selective Bulk Optodes: Chromoionophore XIII has been extensively studied for its use in ion-selective bulk optodes and miniaturized optodes based on H+ chromoionophores. However, its applications in complex real samples such as body fluids and cells are still limited .
Mechanism of Action
Target of Action
Chromoionophore XIII, also known as SNARF-DE, is primarily used as a pH sensor . Its primary targets are hydrogen ions (H+) in the environment . The role of these targets is crucial as they determine the acidity or alkalinity of a solution.
Mode of Action
Chromoionophore XIII operates by reversibly binding to hydrogen ions in a highly selective manner . The classical signal transducer is known as H+ chromoionophore, which is essentially a highly lipophilic pH indicator .
Biochemical Pathways
The biochemical pathway involved in the action of Chromoionophore XIII is the ion-exchange process. As the analyte level in the sample increases, the hydrogen ion concentration in the sensor decreases . This change in hydrogen ion concentration is what allows Chromoionophore XIII to function as a pH sensor .
Result of Action
The result of Chromoionophore XIII’s action is a change in color that can be readily identified by the naked eye or analyzed via an app . This color change is a direct result of the compound’s interaction with hydrogen ions, allowing it to function as a pH sensor .
Action Environment
The action of Chromoionophore XIII can be influenced by environmental factors. For instance, its ability to function as a pH sensor is dependent on the presence of hydrogen ions . Furthermore, the compound’s lipophilicity and water-insolubility suggest that it may be more effective in non-polar environments . It’s also worth noting that Chromoionophore XIII can prevent lactonization of the dye in an apolar environment .
Future Directions
The use of chromoionophores, including Chromoionophore XIII, in ion-selective optodes is an important area of research in analytical and bioanalytical chemistry . Future challenges and research trends will likely focus on improving the pH cross-response and eliminating background optical interference .
properties
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore XIII | |
CAS RN |
135656-96-1 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XIII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




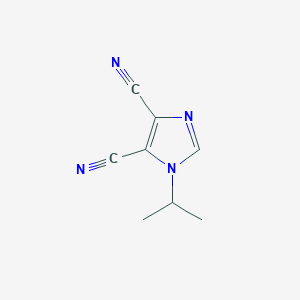

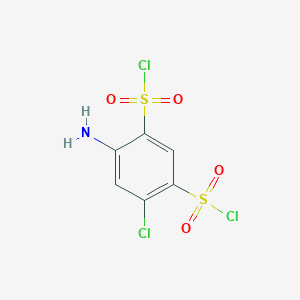
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
